(2E)-3-(3,4-dimethoxyphenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)prop-2-enamide
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Overview
Description
(2E)-3-(3,4-dimethoxyphenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a pyrazolyl-pyridazinyl moiety, and a prop-2-enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)prop-2-enamide typically involves multi-step organic reactionsThe final step involves the formation of the prop-2-enamide linkage under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like chromatography and crystallization to ensure the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,4-dimethoxyphenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .
Scientific Research Applications
(2E)-3-(3,4-dimethoxyphenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate signaling pathways by binding to specific sites, leading to changes in cellular processes. Key pathways involved may include the PI3K-AKT, MAPK, and HIF-1 signaling pathways, which play roles in cell proliferation, survival, and metabolism .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(3,4-dimethoxyphenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)prop-2-enamide: shares structural similarities with other compounds containing pyrazolyl-pyridazinyl and dimethoxyphenyl groups.
This compound: is unique due to its specific combination of functional groups and the resulting biological activities.
Uniqueness
The uniqueness of this compound lies in its ability to interact with multiple molecular targets and pathways, making it a versatile compound for various research applications. Its distinct structure also allows for the exploration of new chemical reactions and the development of novel derivatives with enhanced properties .
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O3/c1-32-20-10-4-17(16-21(20)33-2)5-13-24(31)27-19-8-6-18(7-9-19)26-22-11-12-23(29-28-22)30-15-3-14-25-30/h3-16H,1-2H3,(H,26,28)(H,27,31)/b13-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWZZARZXZSSBJ-WLRTZDKTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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